A Technical Guide to 2'-Bromo-5'-fluoroacetophenone: Chemical Properties, Structure, and Synthetic Protocols
A Technical Guide to 2'-Bromo-5'-fluoroacetophenone: Chemical Properties, Structure, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthetic methodologies for 2'-Bromo-5'-fluoroacetophenone. This halogenated aromatic ketone is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of kinase inhibitors and other pharmaceuticals. This document includes tabulated physical and chemical data, detailed experimental protocols for its synthesis and characterization, and a visualization of its role as a precursor in a significant drug development pathway.
Chemical Properties and Structure
2'-Bromo-5'-fluoroacetophenone is a substituted aromatic ketone with the molecular formula C₈H₆BrFO. Its structure features a phenyl ring substituted with a bromine atom at the 2' position, a fluorine atom at the 5' position, and an acetyl group.
Physicochemical Data
The key physical and chemical properties of 2'-Bromo-5'-fluoroacetophenone are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₈H₆BrFO | [1] |
| Molecular Weight | 217.04 g/mol | [1] |
| CAS Number | 1006-33-3 | [1] |
| Appearance | Off-white to pale yellow crystalline solid or light amber liquid | [1] |
| Boiling Point | 144 °C at 18 mmHg (Predicted) | |
| Density | 1.535 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Sparingly soluble in water, soluble in methanol and dichloromethane. | [1] |
| Storage | Sealed in a dry place at room temperature. | [1] |
Structural Information
The structural representation and identifiers for 2'-Bromo-5'-fluoroacetophenone are provided in the table below.
| Identifier | Value |
| SMILES | CC(=O)c1cc(F)ccc1Br |
| InChI | InChI=1S/C8H6BrFO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,1H3 |
The chemical structure of 2'-Bromo-5'-fluoroacetophenone is visualized in the following diagram:
Caption: Chemical structure of 2'-Bromo-5'-fluoroacetophenone.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of 2'-Bromo-5'-fluoroacetophenone are crucial for its application in research and development.
Synthesis of 2'-Bromo-5'-fluoroacetophenone
A common and effective method for the synthesis of 2'-Bromo-5'-fluoroacetophenone is the oxidation of 1-(2-bromo-5-fluorophenyl)ethanol.[1]
Materials and Equipment:
-
1-(2-bromo-5-fluorophenyl)ethanol
-
Trichloroisocyanuric acid (TCCA)
-
TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
HPLC system for reaction monitoring
Procedure:
-
A solution of 1-(2-bromo-5-fluorophenyl)ethanol (53.4 g, 0.2438 mol) in dichloromethane (500 mL) is prepared in a round-bottom flask at a temperature between 0-20 °C.[1]
-
To this solution, Trichloroisocyanuric acid (59.5 g, 0.256 mol, 1.05 eq.) is added.[1]
-
TEMPO (188 mg, 1.20 mmol, 0.5 mol%) is then added to the resulting suspension.[1]
-
The reaction mixture is stirred at ice bath temperature.[1] The progress of the oxidation is monitored by HPLC and is typically complete in about 4.5 hours.[1]
-
Upon completion, the reaction mixture is worked up and dried over anhydrous MgSO₄.[1]
-
The solvent is removed under reduced pressure using a rotary evaporator to yield 1-(2-bromo-5-fluorophenyl)ethanone (2'-Bromo-5'-fluoroacetophenone) as a light amber liquid.[1] The typical yield is around 97% with a purity of 98% as determined by HPLC.[1] The product can often be used in subsequent reactions without further purification.[1]
The following diagram illustrates the workflow for the synthesis:
Caption: Workflow for the synthesis of 2'-Bromo-5'-fluoroacetophenone.
Characterization Methods
¹H-NMR spectroscopy is a fundamental technique for the structural elucidation of 2'-Bromo-5'-fluoroacetophenone.
Experimental Protocol:
-
Instrument: A 300 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Procedure: A small amount of the purified product is dissolved in CDCl₃, and the ¹H-NMR spectrum is recorded.
¹H-NMR Data (300MHz, CDCl₃):
-
δ 7.59 (dd, J=8.7, 4.9Hz, 1H)
-
δ 7.19 (dd, J=8.5, 3.0Hz, 1H)
-
δ 7.04 (ddd, J=9.1, 7.8, 3.0Hz, 1H)
-
δ 2.64 (s, 3H)[1]
Experimental Protocol:
-
Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Procedure (ATR): A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Expected Absorptions:
-
C=O stretch: A strong absorption band is expected in the region of 1680-1700 cm⁻¹ for the ketone carbonyl group conjugated to the aromatic ring.
-
Aromatic C-H stretch: Peaks are expected above 3000 cm⁻¹.
-
Aliphatic C-H stretch: Peaks are expected just below 3000 cm⁻¹ for the methyl group.
-
C-Br and C-F stretches: These will appear in the fingerprint region (below 1500 cm⁻¹).
-
A general protocol for obtaining the mass spectrum of a halogenated aromatic ketone is described below.
Experimental Protocol:
-
Technique: Electron Ionization (EI) Mass Spectrometry.
-
Instrument: A mass spectrometer coupled with a Gas Chromatography (GC) system for sample introduction.
-
Procedure: A dilute solution of the sample is injected into the GC-MS system. The compound is vaporized and then ionized by a high-energy electron beam. The resulting fragments are separated by their mass-to-charge ratio (m/z).
-
Expected Fragmentation: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 216 and an M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[2][3] Common fragmentation patterns for acetophenones include the loss of the methyl group (M-15) and the acetyl group (M-43).[4]
Role in Drug Development: BACE1 Inhibition Pathway
2'-Bromo-5'-fluoroacetophenone and its derivatives are valuable intermediates in the synthesis of various pharmacologically active molecules. A significant application is in the development of inhibitors for the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease research.[5] BACE1 is an aspartic protease that initiates the cleavage of the amyloid precursor protein (APP), leading to the formation of amyloid-β (Aβ) peptides, which are the primary component of amyloid plaques in the brains of Alzheimer's patients.[6][7]
The inhibition of BACE1 is a promising therapeutic strategy to reduce the production of Aβ peptides. The following diagram illustrates the simplified amyloidogenic pathway and the role of BACE1 inhibitors.
Caption: Simplified amyloidogenic pathway showing the role of BACE1 and its inhibition.
2'-Bromo-5'-fluoroacetophenone serves as a versatile starting material for the synthesis of complex heterocyclic structures that can be designed to fit into the active site of BACE1, thereby blocking its enzymatic activity. The presence of the bromine and fluorine atoms can influence the electronic properties and binding affinity of the final inhibitor molecule.
Conclusion
2'-Bromo-5'-fluoroacetophenone is a chemical intermediate of significant interest to the pharmaceutical and chemical industries. Its well-defined chemical properties and versatile reactivity make it a valuable building block for the synthesis of a wide range of target molecules. The detailed synthetic and characterization protocols provided in this guide, along with an understanding of its application in relevant biological pathways, will aid researchers and drug development professionals in utilizing this compound to its full potential.
References
- 1. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mass Spectrometry [www2.chemistry.msu.edu]
- 4. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 5. BACE1 Inhibitors for Alzheimer's Disease: Current Challenges and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta-secretase 1 - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
